molecular formula C59H48N4O6 B11565213 N-[(1E)-3-oxo-1-phenyl-3-({4-[4-(2-{4-[4-({(2Z)-3-phenyl-2-[(phenylcarbonyl)amino]prop-2-enoyl}amino)phenoxy]phenyl}propan-2-yl)phenoxy]phenyl}amino)prop-1-en-2-yl]benzamide

N-[(1E)-3-oxo-1-phenyl-3-({4-[4-(2-{4-[4-({(2Z)-3-phenyl-2-[(phenylcarbonyl)amino]prop-2-enoyl}amino)phenoxy]phenyl}propan-2-yl)phenoxy]phenyl}amino)prop-1-en-2-yl]benzamide

Cat. No.: B11565213
M. Wt: 909.0 g/mol
InChI Key: ISAMXDZLFAYYRT-OOJZLWMKSA-N
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Description

The compound “(2Z)-3-PHENYL-N-(4-{4-[2-(4-{4-[(2E)-3-PHENYL-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE” is a complex organic molecule characterized by multiple phenyl groups and formamido functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of amide bonds and the introduction of phenyl groups. Typical synthetic routes may involve:

    Amidation Reactions: Using reagents such as carbodiimides (e.g., DCC) to form amide bonds.

    Aromatic Substitution: Introducing phenyl groups through reactions like Friedel-Crafts acylation or alkylation.

    Protection and Deprotection Steps: To ensure selective reactions at different stages of the synthesis.

Industrial Production Methods

Industrial production of such complex molecules may involve:

    Batch Processing: For small-scale, high-purity synthesis.

    Flow Chemistry: For continuous production, improving efficiency and scalability.

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or alcohols from the amide and phenyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could modify the phenyl groups or amide functionalities.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens, nucleophiles, or electrophiles.

Major Products

The major products from these reactions would depend on the specific conditions and reagents used, but could include various substituted phenyl derivatives, amines, or alcohols.

Scientific Research Applications

Chemistry

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug Development: Investigated for potential therapeutic properties.

    Biochemical Probes: Used to study biological pathways and interactions.

Medicine

    Diagnostics: Used in the development of diagnostic agents.

Industry

    Materials Science: As a precursor for the synthesis of advanced materials.

    Chemical Manufacturing: Used in the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action for this compound would depend on its specific applications. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylformamides: Compounds with similar amide functionalities.

    Phenylpropanoids: Molecules with similar phenyl and propene structures.

    Polyphenyl Compounds: Molecules with multiple phenyl groups.

Uniqueness

This compound’s uniqueness lies in its specific arrangement of phenyl and formamido groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C59H48N4O6

Molecular Weight

909.0 g/mol

IUPAC Name

N-[(Z)-3-[4-[4-[2-[4-[4-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]phenoxy]phenyl]propan-2-yl]phenoxy]anilino]-3-oxo-1-phenylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C59H48N4O6/c1-59(2,45-23-31-49(32-24-45)68-51-35-27-47(28-36-51)60-57(66)53(39-41-15-7-3-8-16-41)62-55(64)43-19-11-5-12-20-43)46-25-33-50(34-26-46)69-52-37-29-48(30-38-52)61-58(67)54(40-42-17-9-4-10-18-42)63-56(65)44-21-13-6-14-22-44/h3-40H,1-2H3,(H,60,66)(H,61,67)(H,62,64)(H,63,65)/b53-39-,54-40+

InChI Key

ISAMXDZLFAYYRT-OOJZLWMKSA-N

Isomeric SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)/C(=C\C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=C(C=C6)NC(=O)/C(=C/C7=CC=CC=C7)/NC(=O)C8=CC=CC=C8

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=C(C=C6)NC(=O)C(=CC7=CC=CC=C7)NC(=O)C8=CC=CC=C8

Origin of Product

United States

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